molecular formula C13H18O4 B1592576 Ethyl 3-(3,5-dimethoxyphenyl)propanoate CAS No. 54901-09-6

Ethyl 3-(3,5-dimethoxyphenyl)propanoate

Cat. No. B1592576
CAS RN: 54901-09-6
M. Wt: 238.28 g/mol
InChI Key: NKOHJJUVRVNYPI-UHFFFAOYSA-N
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Description

Ethyl 3-(3,5-dimethoxyphenyl)propanoate, also known as ethyl vanillin, is a phenolic ester found in various plants, fruits, and spices. It is a major component of the flavor and aroma of vanilla, and is used in the food and beverage industry as a flavoring agent. It is also used in perfumes, cosmetics, and pharmaceuticals. In the laboratory, it is used as a reagent for the synthesis of other compounds.

Scientific Research Applications

Spectroscopic and Diffractometric Characterization

Ethyl 3-(3,5-dimethoxyphenyl)propanoate has been involved in research focusing on the characterization of polymorphic forms of pharmaceutical compounds. A study by Vogt et al. (2013) utilized spectroscopic and diffractometric techniques to characterize two polymorphic forms of a related investigational pharmaceutical compound. This work highlights the importance of analytical and physical characterization techniques in understanding the polymorphism of complex organic molecules, which can have significant implications for their physical stability, manufacturability, and bioavailability (Vogt et al., 2013).

Thermochemistry and Kinetics of Esters

The compound has relevance in studies examining the thermochemistry and kinetics of esters, which serve as models for biofuels. Research conducted by El‐Nahas et al. (2007) investigated the enthalpies of formation, bond dissociation energies, and reaction paths for the decomposition of ethyl propanoate and methyl butanoate. This research provides valuable insights into the initiation reactions and intermediate products from unimolecular decomposition reactions, contributing to a better understanding of the chemical properties and reactivity of ester compounds related to ethyl 3-(3,5-dimethoxyphenyl)propanoate (El‐Nahas et al., 2007).

Electropolymerization in Aqueous Electrolytes

A novel environmentally friendly electropolymerization method for water-insoluble monomers, including those similar to ethyl 3-(3,5-dimethoxyphenyl)propanoate, in aqueous electrolytes has been developed. This method utilizes acoustic emulsification to achieve electropolymerization in very stable emulsions, indicating a potential avenue for synthesizing polymeric materials from water-insoluble monomers. The research by Asami et al. (2006) on this topic opens up new possibilities for the application of ethyl 3-(3,5-dimethoxyphenyl)propanoate and related compounds in the production of conducting polymers and other polymeric materials (Asami et al., 2006).

properties

IUPAC Name

ethyl 3-(3,5-dimethoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-17-13(14)6-5-10-7-11(15-2)9-12(8-10)16-3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHJJUVRVNYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630451
Record name Ethyl 3-(3,5-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3,5-dimethoxyphenyl)propanoate

CAS RN

54901-09-6
Record name Ethyl 3-(3,5-dimethoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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